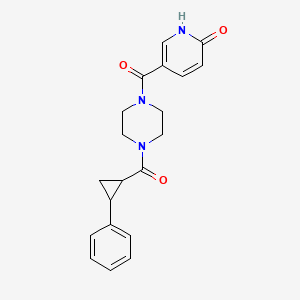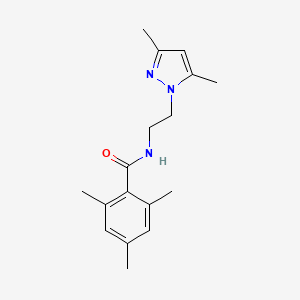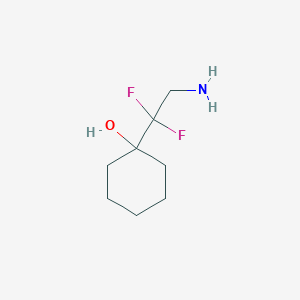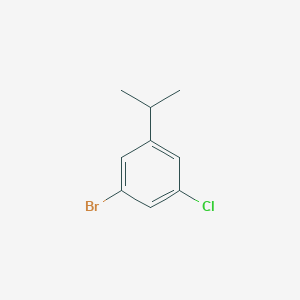
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a cyclopropane ring, a piperazine moiety, and a pyridinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Piperazine Derivative Synthesis: Piperazine derivatives are often synthesized via nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.
Coupling Reactions: The final compound is formed through coupling reactions, such as amide bond formation, where the piperazine derivative is coupled with the cyclopropane carboxylic acid derivative and the pyridinone moiety under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: Unique due to its combination of cyclopropane, piperazine, and pyridinone moieties.
2-Phenylcyclopropanecarboxylic acid: Lacks the piperazine and pyridinone components.
Piperazine derivatives: Often used in pharmaceuticals but may lack the cyclopropane and pyridinone structures.
Pyridinone derivatives: Known for their biological activity but may not include the cyclopropane and piperazine moieties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a versatile compound in various fields of research and application.
属性
IUPAC Name |
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-7-6-15(13-21-18)19(25)22-8-10-23(11-9-22)20(26)17-12-16(17)14-4-2-1-3-5-14/h1-7,13,16-17H,8-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLBQBUDZLNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)
![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)
![2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)


![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2479423.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)
![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2479428.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

![METHYL 4-({[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B2479435.png)
